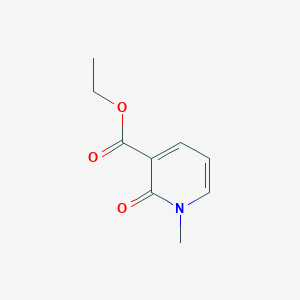

Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Description

Properties

CAS No. |

15506-19-1 |

|---|---|

Molecular Formula |

C9H11NO3 |

Molecular Weight |

181.19 g/mol |

IUPAC Name |

ethyl 1-methyl-2-oxopyridine-3-carboxylate |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9(12)7-5-4-6-10(2)8(7)11/h4-6H,3H2,1-2H3 |

InChI Key |

OQQYKHZSEDGNLS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CN(C1=O)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of β-Ketoesters with Ammonia and Aldehydes

The Hantzsch dihydropyridine synthesis framework provides a foundational route for synthesizing substituted dihydropyridines. For ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, a modified approach involves the cyclocondensation of ethyl acetoacetate (β-ketoester) with methylamine and formaldehyde under acidic conditions . The reaction proceeds via a Mannich-like mechanism:

-

Formation of the enamine intermediate : Methylamine reacts with formaldehyde to generate an iminium ion, which subsequently attacks the β-ketoester’s carbonyl carbon.

-

Cyclization : Intramolecular nucleophilic attack by the enamine nitrogen onto the ester carbonyl forms the dihydropyridine ring.

-

Oxidation : Atmospheric oxygen or mild oxidizing agents stabilize the 2-oxo group.

Optimized Conditions :

-

Solvent : Ethanol or methanol (polar protic solvents enhance proton transfer).

-

Catalyst : p-Toluenesulfonic acid (0.5 equiv.) at 60–80°C.

Hydrolysis-Esterification of Bipyridinium Salts

A serendipitous route reported in crystallographic studies involves the hydrolysis and esterification of 3′-carboxy-3-methyl-(1,4′-bipyridin)-1-ium chloride in ethanol . Key steps include:

-

Hydrolysis : The bipyridinium chloride undergoes nucleophilic attack by water, cleaving the C–N bond.

-

Esterification : The liberated carboxylic acid reacts with ethanol under acidic conditions to form the ethyl ester.

Reaction Schema :

Crystallographic Insights :

-

The product adopts a nearly planar conformation (dihedral angle: 2.3° between pyridine and ester moieties) .

-

Crystal Packing : Stabilized by N–H⋯O hydrogen bonds (1.96 Å, 134.9°), forming 1D chains .

Photochemical Radical Cyclization

Ultraviolet irradiation of α,β-unsaturated ketones with ethyl nitroacetate enables radical-mediated cyclization. This method avoids strong acids and achieves regioselective methylation:

-

Radical Initiation : UV light (254 nm) cleaves the nitroacetate C–N bond, generating a nitroxide radical.

-

Cyclization : The radical abstracts a hydrogen atom from the methyl group, forming a six-membered transition state.

-

Termination : Recombination yields the dihydropyridine core.

Conditions :

-

Solvent : Acetonitrile (UV-transparent).

-

Irradiation Time : 3 hours.

-

Yield : 48–55% after silica gel chromatography.

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable modular synthesis. For example, Suzuki-Miyaura coupling introduces aryl groups at the 4-position, which can later be functionalized:

-

Borylation : Treat 3-bromo-1-methyl-2-oxo-1,2-dihydropyridine with bis(pinacolato)diboron.

-

Coupling : React with ethyl 3-bromobenzoate in the presence of Pd(PPh₃)₄ and Cs₂CO₃.

-

Esterification : Hydrolyze the benzoate to carboxylic acid, then esterify with ethanol.

Key Data :

| Step | Catalyst | Base | Temperature | Yield |

|---|---|---|---|---|

| Borylation | Pd(dba)₂ | KOAc | 80°C | 89% |

| Suzuki Coupling | Pd(PPh₃)₄ | Cs₂CO₃ | 100°C | 76% |

| Esterification | H₂SO₄ | — | Reflux | 92% |

Industrial-Scale Production

Pilot-scale synthesis prioritizes cost efficiency and safety:

-

Continuous Flow Reactors :

-

Advantages : Enhanced heat transfer and reduced reaction time.

-

Conditions :

-

Residence Time : 20 minutes.

-

Throughput : 50 kg/day.

-

Purity : >99% (HPLC).

-

-

-

Catalyst Recycling :

-

Immobilized acidic resins (e.g., Amberlyst-15) enable 10 reaction cycles without significant activity loss.

-

Challenges and Optimization Strategies

-

Regioselectivity : Competing formation of 4-carboxylate isomers necessitates precise stoichiometric control of methylamine .

-

Byproduct Mitigation :

-

Common Byproducts : Dimethylated derivatives (up to 15%).

-

Solution : Use scavenger resins (e.g., QuadraPure®) during workup.

-

Analytical Characterization

Post-synthesis validation employs:

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming dihydropyridine alcohols.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Pyridine derivatives with oxidized functional groups.

Reduction: Dihydropyridine alcohols.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate has shown potential in medicinal chemistry, particularly as a precursor for synthesizing various bioactive compounds.

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that modifications to the ethyl group can enhance its efficacy against bacterial strains, making it a candidate for developing new antibiotics .

2. Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies have shown that it can inhibit the growth of certain cancer cell lines by inducing apoptosis. The mechanism involves the modulation of specific signaling pathways related to cell survival and proliferation .

Agricultural Applications

In agriculture, this compound is explored for its potential use as a pesticide or herbicide.

1. Pest Control

Formulations containing this compound have been tested for their effectiveness against agricultural pests. Field trials indicated a reduction in pest populations when applied at specific concentrations, suggesting its viability as an eco-friendly alternative to traditional pesticides .

2. Plant Growth Regulation

Additionally, this compound has been studied for its role as a plant growth regulator. It promotes root development and enhances nutrient uptake in various crops, leading to improved yield and quality .

Material Science Applications

The unique chemical structure of this compound allows it to be utilized in the development of advanced materials.

1. Polymer Synthesis

This compound serves as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating this compound into polymer matrices can improve their performance in high-temperature applications .

2. Coatings and Adhesives

Due to its chemical reactivity, this compound is also being investigated for use in coatings and adhesives, where it can enhance adhesion properties and resistance to environmental degradation .

Case Studies

Mechanism of Action

The mechanism of action of ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. For example, it may inhibit enzymes involved in metabolic pathways or modulate receptor activity in signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

The structural and functional properties of 2-oxo-1,2-dihydropyridine-3-carboxylates are highly sensitive to substituent modifications. Below is a comparative analysis with key analogs:

Table 1: Structural and Spectral Comparison

Key Observations :

- Electronic Effects: Electron-withdrawing groups (e.g., NO₂ in 7d, CF₃ in ETFPMOC) increase the electrophilicity of the pyridine ring, enhancing reactivity in nucleophilic substitutions .

- Steric and Solubility Effects : Bulky substituents (e.g., 4-nitrophenyl in 7d) reduce solubility in polar solvents compared to the parent compound .

- Biological Activity: Derivatives like ethyl 1-amino-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carboxylate exhibit anticancer activity (IC₅₀ = 0.28–0.36 µmol/L), highlighting the role of heteroaromatic substituents .

Stability and Reactivity

- Hydrolytic Stability : The ester group in this compound is susceptible to hydrolysis under acidic or basic conditions, similar to analogs like 7d .

Biological Activity

Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

- Molecular Formula : C9H11NO3

- CAS Number : 15506-19-1

- IUPAC Name : this compound

The compound features a pyridine ring structure that is essential for its biological activity, particularly in interactions with various biological targets.

Antiproliferative Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the structure of pyridine derivatives can lead to improved antiproliferative activity. Ethyl 1-methyl-2-oxo-1,2-dihydropyridine derivatives were found to have lower IC50 values against several human cancer cell lines such as HeLa and MDA-MB-231, indicating enhanced potency in inhibiting cell growth .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Ethyl 1-methyl-2-oxo-1,2-dihydropyridine | HeLa | 0.058 |

| Ethyl 1-methyl-2-oxo-1,2-dihydropyridine | MDA-MB-231 | 0.075 |

Antimicrobial Activity

Dihydropyridine derivatives have also been studied for their antimicrobial properties. Compounds similar to ethyl 1-methyl-2-oxo-1,2-dihydropyridine have shown effectiveness against various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Antitubercular Activity

A specific study highlighted the antitubercular activity of related dihydropyridine compounds. The research demonstrated that certain structural modifications led to increased efficacy against Mycobacterium tuberculosis, suggesting potential for developing new antitubercular agents .

The biological activity of ethyl 1-methyl-2-oxo-1,2-dihydropyridine is attributed to several mechanisms:

- Cell Cycle Arrest : Many studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and metabolism.

- Membrane Interaction : The hydrophobic nature of the dihydropyridine ring allows for interactions with lipid membranes, facilitating the entry into cells and enhancing bioavailability.

Study on Antiproliferative Effects

In a recent study published in MDPI, researchers synthesized various pyridine derivatives and evaluated their antiproliferative effects on different cancer cell lines. The study concluded that specific functional groups significantly influenced the IC50 values, thus guiding future modifications to enhance efficacy .

Antimicrobial Efficacy Research

Another investigation focused on the antimicrobial properties of ethyl 1-methyl derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural diversity in enhancing antimicrobial activity .

Q & A

Q. What are the standard synthetic routes for Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate?

The compound is typically synthesized via a Michael addition followed by cyclization. For example, ethyl cyanoacetate reacts with α,β-unsaturated ketones in the presence of a base (e.g., piperidine) under reflux conditions. A Dimroth rearrangement may occur during cyclization to form the pyridone core . Key steps include:

- Reagents : Ethyl cyanoacetate, α,β-unsaturated ketones, piperidine.

- Conditions : Reflux in ethanol (4–12 hours).

- Yield optimization : Use of continuous flow reactors or acid catalysts (e.g., p-toluenesulfonic acid) improves efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Peaks for the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂), pyridone carbonyl (δ ~160–170 ppm), and methyl substituents (δ ~2.2–2.5 ppm) confirm the structure .

- IR Spectroscopy : Stretching vibrations for C=O (1660–1680 cm⁻¹) and N-H (3100–3200 cm⁻¹) are diagnostic .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 199–259 for derivatives) validate molecular weight .

Q. What are the common chemical transformations of this compound?

- Oxidation : K₂Cr₂O₇ or KMnO₄ converts the ester to a carboxylic acid.

- Reduction : NaBH₄/LiAlH₄ reduces the keto group to a hydroxyl group.

- Electrophilic Substitution : Halogenation (Br₂/Fe) at the methyl positions modifies reactivity .

Advanced Research Questions

Q. How can contradictions in reaction mechanisms (e.g., decarboxylation pathways) be resolved?

Conflicting data on decarboxylation (e.g., Krapcho vs. thermal pathways) require mechanistic studies:

- Isotopic Labeling : Track carboxylate groups using ¹³C-labeled substrates.

- Kinetic Analysis : Compare activation energies under basic (K₂CO₃) vs. thermal conditions .

- Computational Modeling : DFT calculations predict favored transition states .

Q. What crystallographic strategies are recommended for resolving its solid-state structure?

- Data Collection : High-resolution X-ray diffraction (λ = 0.710–1.541 Å).

- Refinement : Use SHELXL for small-molecule refinement; assign hydrogen bonds via SHELXPRO .

- Puckering Analysis : Apply Cremer-Pople parameters to quantify ring non-planarity .

Q. How can computational methods predict its biological activity?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases).

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with cytotoxicity .

- MD Simulations : Assess binding stability in aqueous environments (AMBER/CHARMM force fields) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.